molecular formula C3H7NO2S B12910752 2-Amino-2-mercaptopropanoic acid

2-Amino-2-mercaptopropanoic acid

Cat. No.: B12910752
M. Wt: 121.16 g/mol
InChI Key: KQBWMNSIGFMUBH-UHFFFAOYSA-N
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Description

2-Amino-2-mercaptopropanoic acid (C₃H₆O₂S) is a small organic compound with the following structure:

H₂N-CH(CH₂SH)-COOH\text{H₂N-CH(CH₂SH)-COOH} H₂N-CH(CH₂SH)-COOH

It contains an amino group (NH₂), a carboxylic acid group (COOH), and a thiol (sulfhydryl) group (SH). The compound is also referred to as α-mercaptopropanoic acid due to the position of the thiol group on the carbon chain. Thiolactic acid is a colorless, water-soluble solid.

Preparation Methods

Synthesis::

  • Thiolactic acid can be synthesized via the reaction of chloroacetic acid with ammonium thiocyanate .
  • The reaction proceeds as follows:
    • Chloroacetic acid reacts with ammonium thiocyanate to form ammonium α-thiolactate .
    • Ammonium α-thiolactate is then acidified to yield 2-amino-2-mercaptopropanoic acid.
Industrial Production::
  • Thiolactic acid is produced on an industrial scale through the above synthetic route.
  • It is used as a precursor in the synthesis of various chemicals and pharmaceuticals.

Chemical Reactions Analysis

Thiolactic acid undergoes several important reactions:

    Oxidation: It can be oxidized to form (e.g., dimerization of two thiolactic acid molecules).

    Reduction: Reduction of the thiol group yields the corresponding alcohol.

    Substitution: The thiol group can be substituted with other functional groups.

    Acid-Base Reactions: It behaves as a weak acid due to the carboxylic acid group.

Common reagents and conditions:

    Oxidation: Typically, oxidizing agents like or are used.

    Reduction: Reducing agents such as or .

    Substitution: Various nucleophiles can replace the thiol group.

    Acid-Base Reactions: Reaction with strong bases or acids.

Major products:

  • Oxidation: Disulfides (e.g., dimer of thiolactic acid).
  • Reduction: Alcohol derivative.
  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Thiolactic acid finds applications in:

    Chemistry: As a building block for organic synthesis.

    Biology: Used in protein modification and labeling.

    Medicine: It is a precursor for drugs and pharmaceuticals.

    Industry: Used in the production of polymers and specialty chemicals.

Mechanism of Action

The exact mechanism of action for thiolactic acid depends on its specific application. its thiol group can participate in redox reactions, protein binding, and enzyme inhibition.

Comparison with Similar Compounds

Thiolactic acid is unique due to its combination of amino, carboxylic acid, and thiol functionalities. Similar compounds include cysteine , which also contains a thiol group, but lacks the carboxylic acid functionality.

Properties

Molecular Formula

C3H7NO2S

Molecular Weight

121.16 g/mol

IUPAC Name

2-amino-2-sulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2S/c1-3(4,7)2(5)6/h7H,4H2,1H3,(H,5,6)

InChI Key

KQBWMNSIGFMUBH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)(N)S

Origin of Product

United States

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